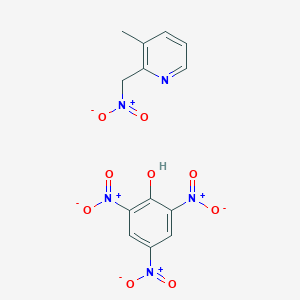

3-Methyl-2-(nitromethyl)pyridine picrate

Description

3-Methyl-2-(nitromethyl)pyridine picrate is a pyridine derivative in which a nitromethyl group is attached to the 2-position of the pyridine ring, forming a picrate salt through interaction with picric acid (2,4,6-trinitrophenol). Pyridine picrates generally form charge-transfer complexes or ionic salts due to the acidic nature of picric acid, which can stabilize cationic species through hydrogen bonding and π-π interactions .

Properties

CAS No. |

35624-31-8 |

|---|---|

Molecular Formula |

C13H11N5O9 |

Molecular Weight |

381.25 g/mol |

IUPAC Name |

3-methyl-2-(nitromethyl)pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H8N2O2.C6H3N3O7/c1-6-3-2-4-8-7(6)5-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-4H,5H2,1H3;1-2,10H |

InChI Key |

OBXJYNWSINLHPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(nitromethyl)pyridine picrate typically involves the nitration of 3-methylpyridine followed by the introduction of a nitromethyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require elevated temperatures to achieve a good yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(nitromethyl)pyridine picrate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: :

Comparison with Similar Compounds

Structural Analogues

(a) 3-Methylimidazo[1,2-a]pyridine Picrate

- Structure : Combines an imidazo[1,2-a]pyridine core with a methyl group and picrate counterion.

- Synthesis: Prepared by reacting 3-methylimidazo[1,2-a]pyridine with picric acid in ethanol, yielding a picrate with a melting point of 231–233°C .

- Key Difference : The imidazo ring system introduces additional aromaticity and rigidity compared to the nitromethyl-substituted pyridine in the target compound.

(b) 3-(3-Methyl-3-oxaziridinyl)pyridine Picrate

- Structure : Features an oxaziridinyl substituent (a three-membered ring containing oxygen and nitrogen) at the 3-position of pyridine.

- Relevance : The oxaziridinyl group is a strained heterocycle, which may enhance reactivity compared to the nitromethyl group in the target compound .

(c) Imatinibium Dipicrate

- Structure : A pharmaceutical dipicrate salt of the tyrosine kinase inhibitor imatinib. The cation includes a benzamide group and a pyridine ring.

- Crystallography : Exhibits extensive hydrogen bonding (N–H⋯O and C–H⋯O interactions) and π-stacking, stabilizing the crystal lattice .

Physicochemical Properties

Table 1: Comparison of Key Properties

Key Observations :

- Higher melting points (e.g., 231–233°C for 3-methylimidazo[1,2-a]pyridine picrate) suggest strong ionic interactions in the crystal lattice .

- The nitromethyl group in the target compound may lower melting points compared to imidazo derivatives due to reduced aromatic stacking.

Crystallographic and Spectroscopic Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.